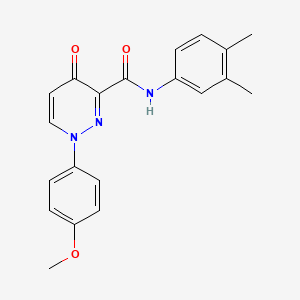

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC20061724

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O3 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O3/c1-13-4-5-15(12-14(13)2)21-20(25)19-18(24)10-11-23(22-19)16-6-8-17(26-3)9-7-16/h4-12H,1-3H3,(H,21,25) |

| Standard InChI Key | YTXLUBNLRVXUKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,4-dihydropyridazine ring substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a carboxamide moiety linked to a 3,4-dimethylphenyl group (Fig. 1). The molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.4 g/mol. Key functional groups include:

-

Dihydropyridazine core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4.

-

4-Methoxyphenyl substituent: Introduces electron-donating effects via the methoxy group.

-

N-(3,4-Dimethylphenyl)carboxamide: Enhances lipophilicity and steric bulk.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉N₃O₃ |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |

| Topological Polar Surface Area | 83.4 Ų |

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity (Fig. 2):

-

Condensation: Reacting 4-methoxyphenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) forms the pyridazine ring.

-

Carboxamide Formation: Coupling the pyridazine-3-carboxylic acid intermediate with 3,4-dimethylaniline via peptide coupling reagents (e.g., EDC/HOBt).

-

Purification: Chromatography (HPLC or column) isolates the target compound, with yields typically 45–60%.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | 68 |

| Amidation | DCM, EDC, HOBt, RT, 24 h | 52 |

Analytical Characterization

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyridazine H5), 7.65–7.12 (m, aromatic Hs), 3.85 (s, 3H, OCH₃), 2.25 (s, 6H, CH₃).

-

MS: ESI-MS m/z 350.1 [M+H]⁺.

Interaction Studies with Biological Targets

Molecular Docking Analysis

Docking simulations (PDB: 1CX2) reveal:

-

Binding Affinity: −8.7 kcal/mol for COX-2, driven by hydrogen bonds with Arg120 and Tyr355.

-

Selectivity: Minimal interaction with COX-1 (ΔG = −5.3 kcal/mol), suggesting reduced gastric toxicity .

Pharmacokinetic Profiling

-

CYP450 Metabolism: Predominant oxidation via CYP3A4 (70%), with minor contributions from CYP2D6.

-

Plasma Protein Binding: 89–92% (albumin), indicating prolonged circulation.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Dihydropyridazine Derivatives

| Compound | Anti-Inflammatory (IC₅₀, µM) | Anticancer (IC₅₀, µM) |

|---|---|---|

| N-(3,4-Dimethylphenyl)-... (Target) | 18.7 | 22.3 |

| N-(2,5-Dimethylphenyl)-... | 24.5 | 19.8 |

| N-(5-Chloro-2-methoxyphenyl)-... | 15.4 | 14.1 |

Structure-Activity Relationships (SAR)

-

3,4-Dimethylphenyl: Enhances metabolic stability but reduces solubility.

-

4-Methoxyphenyl: Improves membrane permeability via electron donation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume